molecular formula C31H46ClN3O8 B1680547 Retaspimycin hydrochloride CAS No. 857402-63-2

Retaspimycin hydrochloride

Número de catálogo B1680547
Número CAS: 857402-63-2
Peso molecular: 624.2 g/mol
Clave InChI: OIRUWDYJGMHDHJ-AFXVCOSJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retaspimycin Hydrochloride, also known as IPI-504, is a potent inhibitor of Heat Shock Protein 90 (Hsp90) with EC50s of 119 nM for both Hsp90 and Grp9 . It is used for laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The molecular formula of Retaspimycin Hydrochloride is C31H46ClN3O8 . Its molecular weight is 624.165 Da .


Chemical Reactions Analysis

Retaspimycin Hydrochloride has shown promising activity in multiple models of solid and hematologic malignancies . It markedly reduced total levels of HER2 and Akt, as well as phosphorylated Akt and MAPK to an equal extent in trastuzumab-sensitive and trastuzumab-resistant cells .

Aplicaciones Científicas De Investigación

Clinical Trials in Multiple Myeloma

Retaspimycin hydrochloride (IPI-504) was investigated in a phase 1 study for patients with relapsed or relapsed and refractory multiple myeloma. The study focused on determining the safety and maximum tolerated dose of IPI-504. Results showed no dose-limiting toxicities for doses up to 400 mg/m², and some patients experienced stable disease, indicating modest single-agent activity in this context (Siegel et al., 2011).

Use in Glioma Models

Retaspimycin hydrochloride has shown preclinical activity in various cancer models, including gliomas. A study profiling its expression in glioma cell lines and evaluating its effects on cell proliferation, apoptosis, motility, and expression of client proteins found that IPI-504 inhibited glioma cell migration, invasion, and induced apoptosis. This suggests potential therapeutic applications for gliomas, especially in patients with specific Hsp90α/β mRNA expression patterns (Di et al., 2014).

Evaluation in Castration-Resistant Prostate Cancer

A multicenter phase II trial assessed IPI-504 in patients with castration-resistant prostate cancer (CRPC). Although the study found minimal effect on prostate-specific antigen levels or tumor burden and some unacceptable toxicity in patients, these findings contributed to the understanding of IPI-504's clinical utility and safety in CRPC (Oh et al., 2011).

Pharmaceutical Development

The pharmaceutical development of IPI-504 has been a topic of interest due to its potential in cancer treatment. The challenges in developing redox-active molecules like IPI-504, including controlling key variables like pH, oxygen, and temperature, were discussed, highlighting the complexities involved in bringing such drugs to clinical trials (Porter et al., 2010).

Inhibition of Hsp90 in Cancer Therapy

IPI-504, as an Hsp90 inhibitor, has been researched extensively in cancer therapy. It is derived from the ansamycin class of natural products known for anti-tumor effects. The role of IPI-504 in inhibiting Hsp90, which stabilizes various oncogenic proteins, has been explored in several cancer types, providing insights into its potential as an anti-cancer drug (Porter et al., 2009).

Studies in Breast Cancer

A study on the efficacy and safety of IPI-504 in combination with trastuzumab in patients with HER2-positive breast cancer showed that the combination was well-tolerated and resulted in modest clinical activity in heavily pretreated patients. This opened avenues for further research into combination therapies for breast cancer (Modi et al., 2011).

Non-Small Cell Lung Cancer Research

IPI-504 was investigated in patients with relapsed and/or refractory stage IIIb or stage IV non-small cell lung cancer (NSCLC). This phase II trial revealed that IPI-504 was well-tolerated and showed evidence of anti-tumor activity, especially in patients with specific EGFR mutation statuses, suggesting its potential in treating advanced NSCLC (Sequist et al., 2009).

Overview of Anticancer Properties

A comprehensive review of retaspimycin hydrochloride as an anticancer agent highlighted its role in inhibiting heat shock proteins, which are vital for cell survival under stress. The study discussed its clinical trials, safety profile, and observed activities in various cancers like NSCLC and gastrointestinal stromal tumors, underscoring its potential in diverse cancer phenotypes (Hanson & Vesole, 2009).

Safety And Hazards

Retaspimycin Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, absorb solutions with finely-powdered liquid-binding material and decontaminate surfaces and equipment by scrubbing with alcohol .

Direcciones Futuras

Retaspimycin Hydrochloride has shown modest clinical activity in trials, but did not meet criteria for trial expansion . The safety profile for patients on study raises the possibility of Retaspimycin Hydrochloride underdosing that limited efficacy . Studies employing higher doses are ongoing . In Japan, pimitespib, a heat shock protein 90 (HSP90) inhibitor, is now available as a fourth-line therapy for GIST .

Propiedades

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUWDYJGMHDHJ-AFXVCOSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retaspimycin hydrochloride

CAS RN

857402-63-2
Record name Retaspimycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857402-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retaspimycin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RETASPIMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retaspimycin hydrochloride
Reactant of Route 2
Retaspimycin hydrochloride
Reactant of Route 3
Retaspimycin hydrochloride
Reactant of Route 4
Retaspimycin hydrochloride
Reactant of Route 5
Retaspimycin hydrochloride
Reactant of Route 6
Retaspimycin hydrochloride

Citations

For This Compound
434
Citations
BE Hanson, DH Vesole - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… In contrast, retaspimycin hydrochloride, or IPI-504, a … In Phase I/II trials, retaspimycin hydrochloride has shown activity … Ultimately, the clinical efficacy of retaspimycin hydrochloride may …
Number of citations: 72 www.tandfonline.com
WK Oh, MD Galsky, WM Stadler, S Srinivas, F Chu… - Urology, 2011 - Elsevier
OBJECTIVE: To evaluate clinical activity and safety of retaspimycin hydrochloride (IPI-504) in patients with castration-resistant prostate cancer (CRPC). METHODS: A single-arm trial …
Number of citations: 80 www.sciencedirect.com
AJ Wagner, R Chugh, LS Rosen, JA Morgan… - Clinical cancer …, 2013 - AACR
… This phase I study investigated the safety and maximum tolerated dose (MTD) of retaspimycin hydrochloride (IPI-504), a novel potent and selective HSP90 inhibitor, in patients with …
Number of citations: 89 aacrjournals.org
D Siegel, S Jagannath, DH Vesole, I Borello… - Leukemia & …, 2011 - Taylor & Francis
A phase 1 study of IPI-504 (retaspimycin hydrochloride) administered intravenously twice weekly for 2 weeks at 22.5, 45, 90, 150, 225, 300 or 400 mg/m 2 followed by 10 days off-…
Number of citations: 33 www.tandfonline.com
S Modi, C Saura, C Henderson, NU Lin… - Breast cancer research …, 2013 - Springer
… Retaspimycin hydrochloride (HCl) is an Hsp90 inhibitor designed to preserve the structural complexity of the natural parent compound while overcoming the limitations of earlier …
Number of citations: 70 link.springer.com
LV Sequist, RB Natale, NN Senzer, R Martins… - J Clin …, 2010 - biotechduediligence.com
Final results from a Phase III study of IPI-504 (retaspimycin hydrochloride) versus placebo in patients (pts) with gastrointest Page 1 Association between Anaplastic Lymphoma Kinase …
Number of citations: 8 www.biotechduediligence.com
LV Sequist, S Gettinger, R Natale, R Martins… - Journal of Clinical …, 2009 - ascopubs.org
8073 Background: IPI-504 (retaspimycin hydrochloride) is a potent, water-soluble heat shock protein 90 (Hsp90) inhibitor. IPI-504 causes the degradation of mutated epidermal growth …
Number of citations: 18 ascopubs.org
S Modi, C Saura, CA Henderson, NU Lin… - Journal of clinical …, 2011 - ascopubs.org
590 Background: Retaspimycin hydrochloride (IPI-504) is a potent, intravenously-administered heat shock protein 90 (Hsp90) chaperone inhibitor. Hsp90 helps maintain the stability of …
Number of citations: 14 ascopubs.org
GJ Riely, R Stoller, M Egorin, D Solit… - Journal of Clinical …, 2009 - ascopubs.org
3547 Background: IPI-504 is a water-soluble heat shock protein 90 (Hsp90) inhibitor. IPI-504 causes the degradation of a variety of mutated or amplified oncoproteins, including …
Number of citations: 12 ascopubs.org
WK Oh, MD Galsky, WM Stadler, S Srinivas, F Chu… - Urology, 2011 - ncbi.nlm.nih.gov
Objectives Evaluation of clinical activity and safety of IPI-504 (retaspimycin hydrochloride) in patients with castration-resistant prostate cancer (CRPC). Methods A single arm trial was …
Number of citations: 2 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.